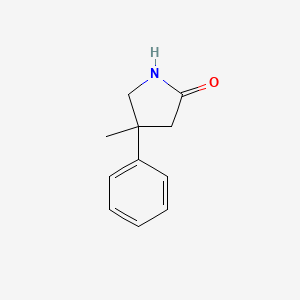

4-Methyl-4-phenylpyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(7-10(13)12-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXOTRGSEUYRHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74499-07-3 | |

| Record name | 4-methyl-4-phenylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Pyrrolidinone Derivatives in Contemporary Organic Synthesis and Medicinal Chemistry Research

The five-membered lactam ring of pyrrolidinone is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals. nih.govrsc.orgresearchgate.net This core structure offers a unique combination of features: its sp3-hybridized carbons allow for the exploration of three-dimensional chemical space, contributing to the stereochemistry of the molecule, while the non-planar "pseudorotation" of the ring enhances its 3D coverage. nih.gov These structural attributes are crucial for specific interactions with biological targets.

Pyrrolidinone derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and neurological effects. researchgate.netontosight.ai For instance, some derivatives have been investigated as inhibitors of enzymes like autotaxin, which is implicated in inflammatory conditions and cancer. nih.gov The versatility of the pyrrolidinone core allows for modifications at various positions, significantly influencing its biological properties. ontosight.ai Multi-component reactions have become a powerful tool in the synthesis of these derivatives, enabling the efficient construction of complex molecules with potential therapeutic applications. rsc.org

Rationale for the Specific Investigation of 4 Methyl 4 Phenylpyrrolidin 2 One: Unique Structural Motifs and Research Gaps

The specific focus on 4-Methyl-4-phenylpyrrolidin-2-one stems from its unique structural characteristics. The presence of a quaternary carbon at the 4-position, substituted with both a methyl and a phenyl group, introduces a significant steric and electronic element. This particular substitution pattern can influence the conformation of the pyrrolidinone ring and its interaction with biological targets.

Research into this compound aims to fill specific gaps in the understanding of structure-activity relationships (SAR) within the broader class of pyrrolidinone derivatives. For example, while the synthesis and biological evaluation of various 4-substituted pyrrolidinones have been reported, the specific combination of a methyl and a phenyl group at the same position presents a unique case for investigation. caldic.comontosight.airesearchgate.net Studies on related compounds, such as 4-phenylpyrrolidin-2-one, have laid the groundwork for understanding the impact of the phenyl group, but the addition of the methyl group warrants dedicated exploration. ontosight.aiorgsyn.org

Overview of Key Research Domains Explored for 4 Methyl 4 Phenylpyrrolidin 2 One

Retrosynthetic Analysis and Precursor Design for this compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the analysis begins by disconnecting the bonds of the target molecule to identify potential precursors.

A key disconnection is the amide bond within the pyrrolidinone ring, suggesting a γ-amino acid or its ester as a direct precursor. This leads to the retrosynthetic pathway shown below:

Retrosynthetic Pathway for this compound

| Target Molecule | Precursor 1 | Precursor 2 |

| This compound | 4-Amino-3-methyl-3-phenylbutanoic acid | Diethyl (2-nitro-1-phenylpropyl)malonate |

The synthesis of this compound can be approached through several precursor designs. One common strategy involves the use of Michael adducts. bohrium.com For instance, the addition of malonates to trans-β-alkyl-β-nitrostyrenes can generate key precursors for enantiopure 4,5-disubstituted pyrrolidin-2-one derivatives. bohrium.com

Another approach involves the asymmetric conjugated Michael addition of diethyl malonate to β-methyl-β-nitrostyrene. caldic.com This reaction yields enantiomerically enriched (1R)- and (1S)-2-(2-nitro-1-phenylpropyl)malonates, which serve as chiral sources for the synthesis. caldic.com

Development and Optimization of Multi-Step Synthetic Routes to this compound

Multi-step synthetic routes provide a systematic approach to constructing complex molecules like this compound. These routes are often optimized to improve yield, purity, and stereoselectivity.

One such route begins with the asymmetric Michael addition of diethyl malonate to β-methyl-β-nitrostyrene to form diastereomeric nitro malonates. caldic.com Subsequent hydrogenation of the nitro group, catalyzed by Raney Ni, leads to an intermediate that undergoes intermolecular cyclization. caldic.com This cyclization produces a diastereoisomeric mixture of ethyl 5-methyl-2-oxo-4-phenylpyrrolidine-3-carboxylates. caldic.com The desired enantiomer can be isolated through crystallization, followed by basic hydrolysis and decarboxylation to yield the target pyrrolidinone. caldic.com

Another multi-step synthesis involves the use of donor-acceptor cyclopropanes. These compounds can react with primary amines, such as anilines or benzylamines, in a process catalyzed by a Lewis acid. nih.gov The reaction proceeds through the opening of the cyclopropane (B1198618) ring to form γ-amino esters, which then undergo in situ lactamization and dealkoxycarbonylation to produce 1,5-substituted pyrrolidin-2-ones. nih.gov

Exploration of One-Pot and Cascade Reactions for this compound Synthesis

One-pot and cascade reactions offer a more efficient and sustainable approach to chemical synthesis by combining multiple reaction steps into a single operation. This reduces the need for purification of intermediates, saving time and resources.

A notable example is the synthesis of 4-arylpyrrolidin-2-ones through a dynamic kinetic resolution (DKR) involving an enzymatic enantioselective amination reaction. researchgate.netmdpi.com This process, catalyzed by ω-transaminases, allows for the preparation of enantiomerically enriched 4-phenylpyrrolidin-2-one in just three steps from a commercial starting material. researchgate.netmdpi.com The optimization of co-solvent and pH conditions is crucial for enhancing the enantioselectivity of this reaction. researchgate.netmdpi.com

Another cascade reaction involves a palladium-catalyzed sequence of Narasaka–Heck cyclization, C–H activation, and [4 + 2] annulation. rsc.org This method allows for the regioselective synthesis of spirocyclic pyrrolines, demonstrating the potential of cascade reactions in constructing complex heterocyclic systems. rsc.org

Catalytic Strategies in the Formation of the this compound Core

Catalysis plays a vital role in the synthesis of this compound, enabling efficient and selective bond formation. Both transition metal-catalyzed and organocatalytic/biocatalytic strategies have been successfully employed.

Transition Metal-Catalyzed Methods (e.g., Palladium-Catalyzed C-H Activation)

Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of unactivated C-H bonds. acs.orgnih.gov This strategy has been applied to the synthesis of pyrrolidine (B122466) derivatives, allowing for the direct introduction of aryl groups at the C-3 position. acs.org The use of specific directing groups, such as aminoquinoline, is essential for achieving high yields and stereospecificity. acs.org

The mechanism of palladium-catalyzed C-H arylation of pyrrolidines has been studied using density functional theory (DFT) calculations. acs.org These studies have provided insights into the role of the catalyst, directing group, and reaction conditions in determining the outcome of the reaction. acs.org

Organocatalytic and Biocatalytic Approaches (e.g., Enzymatic Dynamic Kinetic Resolution)

Organocatalysis and biocatalysis offer environmentally friendly alternatives to traditional metal-based catalysts. caldic.commdpi.commdpi.comnih.gov Enzymes, in particular, have shown great promise in the synthesis of chiral molecules due to their high stereoselectivity. whiterose.ac.ukwikipedia.orgnih.gov

Enzymatic dynamic kinetic resolution (DKR) is a powerful technique for the synthesis of enantiomerically pure compounds. nih.gov This method has been successfully applied to the synthesis of 4-phenylpyrrolidin-2-one using ω-transaminases. researchgate.netmdpi.comnih.govgoogle.comacs.org The enzyme selectively catalyzes the amination of one enantiomer of a racemic starting material, while the other enantiomer is continuously racemized, allowing for a theoretical yield of 100% of the desired enantiomer. princeton.edu

Stereoselective and Enantioselective Synthesis of this compound and its Stereoisomers

The control of stereochemistry is crucial in the synthesis of biologically active molecules, as different stereoisomers can exhibit different pharmacological properties. caldic.com Several methods have been developed for the stereoselective and enantioselective synthesis of this compound and its stereoisomers. caldic.comresearchgate.netacs.orgmdpi.commdpi.comnih.govacs.org

One approach involves the use of chiral catalysts in the Michael addition of malonates to nitrostyrenes. bohrium.com Chiral Mg2+, Ni2+, and Co2+ complexes have been shown to be effective in promoting the formation of Michael adducts with two stereocenters, which can then be converted to enantiopure 4,5-disubstituted pyrrolidin-2-one derivatives. bohrium.com

Another strategy is the use of enzymatic DKR, as discussed in the previous section. This method allows for the preparation of enantiomerically enriched 4-phenylpyrrolidin-2-one with high stereoselectivity. researchgate.netmdpi.comnih.govacs.org

The following table summarizes some of the key stereoselective and enantioselective methods for the synthesis of this compound and its stereoisomers:

Stereoselective and Enantioselective Synthesis Methods

| Method | Catalyst/Reagent | Key Features |

| Asymmetric Michael Addition | Chiral Mg2+, Ni2+, Co2+ complexes | Formation of Michael adducts with two stereocenters bohrium.com |

| Enzymatic Dynamic Kinetic Resolution | ω-Transaminases | High enantioselectivity researchgate.netmdpi.comnih.govacs.org |

| Palladium-Catalyzed C-H Arylation | Aminoquinoline directing group | Stereospecific formation of cis-2,3-disubstituted pyrrolidines acs.org |

Green Chemistry Principles Applied to the Synthesis of this compound: Atom Economy and Solvent Considerations

The synthesis of specialized chemical compounds like this compound is increasingly scrutinized through the lens of green chemistry. This paradigm shift in chemical manufacturing encourages the development of processes that are more sustainable, efficient, and environmentally benign. Two of the twelve core principles of green chemistry are particularly relevant to this goal: atom economy and the use of safer solvents. monash.edunih.gov The application of these principles aims to maximize the incorporation of reactant atoms into the final product and to minimize the environmental impact associated with solvent use, respectively. monash.edunih.gov

Atom Economy in Pyrrolidinone Synthesis

Atom economy is a fundamental concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the desired product. nih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than those that generate significant stoichiometric byproducts, like substitutions and eliminations. nih.gov

Traditional synthetic routes to pyrrolidinone structures can sometimes be inefficient, involving multiple steps and the use of reagents that result in poor atom economy. For instance, classical methods might involve condensation reactions that eliminate water or other small molecules, or employ protecting groups that are added and subsequently removed, generating substantial waste.

In contrast, modern synthetic strategies focus on designing routes that are inherently more atom-economical. Key approaches applicable to the synthesis of this compound include:

Catalytic Cyclization: The use of catalytic methods, rather than stoichiometric reagents, is a cornerstone of green synthesis. For instance, intramolecular cyclization reactions can be promoted by catalysts, ensuring that the catalyst is regenerated and can be used in small amounts. rsc.org

Biocatalysis: The use of enzymes, such as transaminases, offers a highly efficient and atom-economical route to chiral amines and subsequent lactams. researchgate.net In the synthesis of the related compound 4-phenylpyrrolidin-2-one, a dynamic kinetic resolution (DKR) catalyzed by a ω-transaminase has been successfully employed. researchgate.net This process involves an enzymatic amination followed by a spontaneous cyclization to form the pyrrolidinone ring, often with high enantioselectivity and under mild, aqueous conditions. researchgate.net Such biocatalytic cascades represent a significant improvement in greenness over traditional chemical methods.

Table 1: Comparison of Atom Economy in Hypothetical Synthetic Routes

| Synthetic Approach | General Reaction Type | Key Byproducts | Relative Atom Economy | Green Chemistry Alignment |

|---|---|---|---|---|

| Traditional Multi-Step Synthesis | Condensation / Elimination | Water, salts, protecting group fragments | Lower | Less favorable due to stoichiometric waste generation. |

| Catalytic Intramolecular Cyclization | Addition / Cyclization | Minimal (ideally none) | Higher | Favorable; maximizes incorporation of starting materials into the product. |

| Enzymatic Cascade (e.g., Transaminase) | Biocatalytic amination and cyclization | Water, keto-acid from amine donor | High | Highly favorable; uses renewable catalysts and often occurs in aqueous media. researchgate.net |

Solvent Considerations

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction mixture and are a primary source of waste and environmental concern. Many traditional organic solvents are volatile (VOCs), toxic, or flammable. For the synthesis of pyrrolidinones and related compounds, solvents such as N,N-dimethylformamide (DMF), dichloromethane, and toluene (B28343) have been historically used. orgsyn.orgorgsyn.org However, these are now recognized as having significant environmental, health, and safety drawbacks.

Green chemistry promotes the reduction or elimination of these hazardous solvents in favor of safer alternatives:

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. nih.gov While organic substrates may have limited solubility, techniques such as the use of co-solvents, phase-transfer catalysts, or high-temperature conditions can facilitate reactions in aqueous media. nih.gov Enzymatic reactions, in particular, are often ideally suited to aqueous environments. researchgate.net

Microwave-Assisted, Solvent-Free Synthesis: A powerful green technique involves the use of microwave irradiation to drive reactions in the absence of any solvent. ekb.eg This approach can dramatically reduce reaction times, increase yields, and completely eliminate solvent waste. One-pot, solvent-free syntheses of complex pyrrolidinones have been achieved using this method, highlighting its potential for producing this compound cleanly and efficiently. ekb.eg

Green Solvents: When a solvent is necessary, a range of "greener" alternatives are available. These include alcohols (like ethanol), esters (like ethyl acetate), and bio-based solvents. The selection is guided by assessing the solvent's entire life cycle, including its production, toxicity, and disposal.

Table 2: Profile of Solvents in Pyrrolidinone Synthesis

| Solvent | Classification | Boiling Point (°C) | Key Hazards | Green Chemistry Perspective |

|---|---|---|---|---|

| Dichloromethane | Halogenated | 39.6 | Suspected carcinogen, volatile | Undesirable; to be avoided or replaced. |

| Toluene | Aromatic Hydrocarbon | 110.6 | Flammable, toxic | Undesirable; a common target for replacement. researchgate.net |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Reproductive toxicity | Problematic; use is discouraged. orgsyn.org |

| Water | Aqueous | 100 | None | Ideal; the benchmark for a green solvent. nih.gov |

| Ethanol | Alcohol | 78.4 | Flammable | Acceptable/Preferred; often bio-based and biodegradable. researchgate.net |

| None (Solvent-Free) | N/A | N/A | None from solvent | Ideal; eliminates all solvent-related issues. ekb.eg |

By integrating principles of high atom economy and thoughtful solvent selection, the synthesis of this compound can be systematically improved to be more sustainable and efficient, aligning with the modern imperatives of green chemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Strategies for Structural Assignment of this compound

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, enabling the piecing together of the molecular puzzle.

¹H NMR Spectroscopy:

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The protons on the pyrrolidinone ring exhibit characteristic chemical shifts and coupling patterns. For instance, the methylene (B1212753) protons adjacent to the carbonyl group and the nitrogen atom show specific multiplicities due to spin-spin coupling with neighboring protons. The methyl group protons appear as a singlet at a higher field (upfield) position.

¹³C NMR Spectroscopy:

Carbon-13 NMR spectroscopy provides complementary information by detecting the different carbon environments within the molecule. The carbonyl carbon of the lactam ring is characteristically deshielded and appears at a low field (δ ~170-180 ppm). The quaternary carbon atom to which both the methyl and phenyl groups are attached also has a distinct chemical shift. The carbons of the phenyl group show a series of signals in the aromatic region (δ ~125-145 ppm), while the methyl carbon gives a signal at a high field. ksu.edu.sa The number of distinct signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms in the molecule.

Advanced NMR Techniques:

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals. COSY experiments establish correlations between coupled protons, helping to trace the connectivity of the proton network within the pyrrolidinone ring. HSQC spectra correlate each proton signal with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C NMR data. These advanced methods are crucial for resolving any ambiguities that may arise from the one-dimensional spectra, especially in complex regions where signals may overlap.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~175.0 |

| C-quaternary | - | ~45.0 |

| CH₂ (next to C=O) | ~2.5 (m) | ~35.0 |

| CH₂ (next to N) | ~3.4 (t) | ~48.0 |

| Phenyl-C (ipso) | - | ~140.0 |

| Phenyl-C (ortho, meta, para) | ~7.3 (m) | ~125.0-129.0 |

| CH₃ | ~1.5 (s) | ~25.0 |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometric Approaches to Molecular Formula Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS):

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the determination of the exact molecular formula of the compound. For this compound (C₁₁H₁₃NO), the expected monoisotopic mass is approximately 175.0997 g/mol . uni.lu HRMS can distinguish this from other potential formulas with the same nominal mass, thus confirming the elemental composition.

Fragmentation Analysis:

Upon ionization in the mass spectrometer, this compound undergoes characteristic fragmentation, providing valuable structural information. The fragmentation pathways can be analyzed to identify key structural motifs within the molecule. Common fragmentation patterns may involve:

Loss of the methyl group: This would result in a fragment ion with an m/z corresponding to [M-15]⁺.

Cleavage of the pyrrolidinone ring: The lactam ring can undergo various cleavage patterns, leading to characteristic fragment ions. For example, cleavage adjacent to the carbonyl group is a common pathway.

Loss of the phenyl group: A fragment corresponding to [M-77]⁺ could be observed due to the loss of the phenyl radical.

The analysis of these fragment ions helps to piece together the structure of the parent molecule and confirm the connectivity of the atoms.

Predicted Collision Cross Section (CCS) Data:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 176.10700 | 137.8 |

| [M+Na]⁺ | 198.08894 | 145.4 |

| [M-H]⁻ | 174.09244 | 141.9 |

Data sourced from PubChemLite. uni.lu

Vibrational Spectroscopies (Infrared and Raman) for Functional Group Characterization within this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by the molecule. The resulting spectrum displays absorption bands that are characteristic of specific functional groups. For this compound, key IR absorption bands would include:

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H bond in the lactam ring.

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of the carbonyl group of the five-membered lactam. wiley-vch.de

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the lactam is usually found in the 1200-1350 cm⁻¹ region.

Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring appear in the 690-900 cm⁻¹ region and can provide information about the substitution pattern.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While the selection rules for IR and Raman are different, they both provide information about the vibrational modes of the molecule. For this compound, Raman spectroscopy would also be expected to show characteristic peaks for the carbonyl group, the aromatic ring, and the alkyl portions of the molecule. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200-3400 |

| C=O | Stretch | 1680-1700 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| C-N | Stretch | 1200-1350 |

| Aromatic C=C | Out-of-plane bend | 690-900 |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structural Determination of this compound

The process involves growing a suitable single crystal of the compound and then irradiating it with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data is then used to construct a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

For this compound, a single-crystal X-ray diffraction study would definitively confirm:

The atomic connectivity, corroborating the structure determined by NMR and mass spectrometry.

The bond lengths and angles within the pyrrolidinone ring and the phenyl group.

The conformation of the five-membered ring, which is typically a puckered envelope or twist conformation.

The relative stereochemistry at the chiral center (C4).

The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the N-H and C=O groups.

A search of the Cambridge Structural Database (CSD) may reveal existing crystal structures of this compound or closely related derivatives, which would provide valuable comparative data. The crystal structure of 1-methyl-4-phenylpyrrolidin-2-one (B8724582) has been reported in the context of its binding to bromodomain-containing protein 4. ebi.ac.ukrcsb.org

Chiroptical Spectroscopic Methods (e.g., CD, ORD) for Stereochemical Analysis of this compound Enantiomers

Since this compound possesses a chiral center at the C4 position, it can exist as a pair of enantiomers (R and S forms). Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers and determining the absolute configuration of a given sample.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. aps.orgscispace.com An achiral molecule will not exhibit a CD spectrum, while enantiomers will show mirror-image CD spectra. The sign and magnitude of the Cotton effects (the characteristic peaks and troughs in a CD spectrum) are related to the stereochemistry of the molecule.

For this compound, the chromophores that can give rise to CD signals are the phenyl group and the lactam carbonyl group. The electronic transitions of these groups are perturbed by the chiral environment, leading to a characteristic CD spectrum. By comparing the experimentally measured CD spectrum with that predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration of the enantiomer can be assigned. The sign of the Cotton effect associated with the n→π* transition of the carbonyl group is often used to determine the stereochemistry of cyclic ketones and lactams. The analysis of the circular dichroism spectra of related compounds, such as the separated diastereomers of a naphthyl derivative of a similar pyrrolidinone, has been used to confirm their mirror image relationship. nih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy:

ORD spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. Similar to CD, enantiomers exhibit mirror-image ORD curves. The ORD spectrum is closely related to the CD spectrum through the Kronig-Kramers relations. While CD spectroscopy is often preferred for its simpler interpretation of individual electronic transitions, ORD can also be a valuable tool for stereochemical analysis.

The combination of these chiroptical methods provides a powerful and non-destructive means of determining the enantiomeric purity and absolute configuration of this compound, which is crucial for understanding its biological activity and for applications in stereoselective synthesis. The optical rotation of enantiomers of related pyrrolidinone structures has been shown to have nearly identical values with opposite signs. nih.gov

Computational and Theoretical Investigations of 4 Methyl 4 Phenylpyrrolidin 2 One

Quantum Chemical Calculations on the Electronic Structure and Frontier Molecular Orbitals of 4-Methyl-4-phenylpyrrolidin-2-one

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of pyrrolidin-2-one scaffolds. researchgate.netepstem.net These studies often focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as their energy gap and spatial distribution are key determinants of a molecule's reactivity and electronic transitions. wikipedia.orgnumberanalytics.comlibretexts.org

The HOMO is associated with the molecule's ability to donate electrons, acting as a nucleophile, while the LUMO relates to its capacity to accept electrons, functioning as an electrophile. libretexts.org The energy difference between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller energy gap generally indicates higher reactivity.

For related succinimide (B58015) derivatives, which share a similar core structure, DFT calculations have been used to analyze their structural, spectroscopic, and electronic properties. researchgate.net These computational investigations provide a detailed interpretation of experimental data and help in understanding the influence of substituents on the electronic characteristics of the molecule. researchgate.net

Density Functional Theory (DFT) Studies on Conformational Analysis and Molecular Geometry of this compound

Density Functional Theory (DFT) is a powerful computational tool for investigating the three-dimensional structure of molecules. bohrium.commdpi.comunige.ch It allows for the determination of stable conformations and the analysis of geometric parameters such as bond lengths and angles. libretexts.org For complex molecules like this compound, which has a chiral center and a flexible five-membered ring, conformational analysis is crucial for understanding its biological activity and interactions with other molecules.

DFT calculations can predict the relative energies of different conformers, identifying the most stable arrangement of atoms in space. This information is vital for understanding how the molecule might bind to a biological target. For instance, studies on related pyrrolidin-2-one derivatives have utilized DFT to optimize their geometries and compare theoretical parameters with experimental data from X-ray diffraction. bohrium.com

Molecular Dynamics Simulations Exploring the Conformational Landscape and Flexibility of this compound

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of molecules over time. epfl.chmdpi.com By simulating the motion of atoms and molecules, MD can explore the accessible conformational landscape and reveal the flexibility of the molecular structure. nih.govrsc.org This is particularly important for understanding how a molecule like this compound might adapt its shape to fit into a binding site of a protein.

MD simulations have been used to study the conformational changes in various biological systems, providing insights into protein-ligand interactions and the stability of complexes. nih.govfrontiersin.org For pyrrolidin-2-one derivatives, MD simulations could be employed to understand how modifications to the scaffold affect its dynamic behavior and, consequently, its biological function. These simulations can reveal transient conformations that may be important for activity but are difficult to observe experimentally.

Prediction of Spectroscopic Parameters of this compound through Computational Approaches

Computational methods, especially DFT, are widely used to predict various spectroscopic parameters, including NMR chemical shifts, and vibrational frequencies (IR). researchgate.netepstem.net These theoretical predictions can be compared with experimental spectra to confirm the structure of a synthesized compound and to aid in the interpretation of complex spectral data.

For example, in the study of novel 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones, DFT calculations were performed to obtain theoretical FT-IR, UV, and NMR spectra. researchgate.net The comparison with experimental data allowed for a detailed assignment of the observed signals and provided a deeper understanding of the substituent effects on the spectroscopic properties. researchgate.net Similarly, computational approaches can be applied to this compound to predict its spectroscopic characteristics.

Table 1: Predicted Spectroscopic Data for a Representative Pyrrolidinone Derivative

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) | Varies by proton environment |

| ¹³C NMR | Chemical Shift (ppm) | Varies by carbon environment |

| FT-IR | Vibrational Frequency (cm⁻¹) | Characteristic bands for C=O, C-N, and aromatic C-H stretches |

Note: Specific values would require dedicated computational studies on this compound.

Theoretical Mechanistic Elucidation of Reactions Involving this compound via Transition State Analysis

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. acs.org By calculating the energies of reactants, products, and, most importantly, transition states, chemists can elucidate the most likely pathway for a chemical transformation. Transition state analysis helps in understanding the factors that control the rate and stereoselectivity of a reaction.

For reactions involving the formation or modification of the pyrrolidin-2-one ring, theoretical studies can model the transition state structures to explain the observed outcomes. For instance, in the synthesis of pyrrolidinones via a nitro-Mannich reaction, a closed, chair-like transition state was proposed to explain the observed diastereoselectivity. ucl.ac.uk Frontier Molecular Orbital (FMO) theory is often used in conjunction with these calculations to understand the interactions between the reacting molecules. wikipedia.orgimperial.ac.uk Such theoretical mechanistic studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

In Silico Modeling of Molecular Interactions Involving the this compound Scaffold

In silico modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are essential in modern drug discovery and development. semanticscholar.orgnih.gov These methods are used to predict how a molecule like this compound might interact with a biological target, such as an enzyme or a receptor.

Molecular docking simulations can predict the preferred binding orientation and affinity of a ligand within the active site of a protein. dovepress.comsemanticscholar.org This information is invaluable for understanding the molecular basis of biological activity and for designing more potent and selective inhibitors. For instance, in silico analysis of α-methylene-γ-lactams, which are structurally related to pyrrolidin-2-ones, has been used to evaluate their potential as anti-inflammatory and α-glucosidase inhibitors. semanticscholar.org The pyrrolidin-2-one scaffold itself is recognized as a key pharmacophore in the development of inhibitors for various targets, including bromodomains. researchgate.net

Reactivity, Derivatization, and Mechanistic Pathways of 4 Methyl 4 Phenylpyrrolidin 2 One

Functional Group Transformations and Strategic Derivatization of 4-Methyl-4-phenylpyrrolidin-2-one

The pyrrolidin-2-one core of this compound allows for a variety of functional group transformations and derivatizations, enabling the synthesis of a diverse range of analogs with potential applications in medicinal chemistry and materials science.

The nitrogen atom of the lactam can be readily functionalized. For instance, N-alkylation can be achieved by reacting the parent compound with alkyl halides in the presence of a base. A notable example is the synthesis of 1-methyl-4-phenylpyrrolidin-2-one (B8724582), prepared by treating 4-phenylpyrrolidin-2-one with a methylating agent in the presence of sodium hydride. google.com This N-methylation is a key step in the synthesis of more complex derivatives. nih.gov Similarly, reaction with ethyl bromoacetate (B1195939) in a polar aprotic solvent like dioxane or THF, followed by hydrolysis, yields (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, a key intermediate for further derivatization. researchgate.net This carboxylic acid can then be coupled with various amines to produce a library of amide derivatives. researchgate.net

The carbonyl group of the lactam can also be targeted. Reduction of the amide functionality can lead to the corresponding pyrrolidine (B122466). However, selective reduction in the presence of other reducible groups can be challenging. diva-portal.org

The phenyl group offers another site for modification. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto the phenyl ring, thereby modulating the electronic properties and biological activity of the molecule.

Furthermore, the strategic derivatization of the pyrrolidin-2-one scaffold has been explored for the development of compounds with specific biological activities. For example, derivatives of 4-phenylpyrrolidin-2-one have been synthesized and investigated for their anticonvulsant and nootropic properties. researchgate.net The synthesis of these derivatives often involves the initial functionalization of the lactam nitrogen, followed by further modifications. researchgate.net

A summary of representative functional group transformations and derivatizations is presented in the table below.

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Phenylpyrrolidin-2-one | n-Propyl bromide, Sodium hydride | 1-Propyl-4-phenylpyrrolidin-2-one | google.com |

| 4-Phenylpyrrolidin-2-one | Ethyl bromoacetate, Dioxane/THF | Ethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate | researchgate.net |

| Ethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate | KOH, EtOH, H₂O | (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid | researchgate.net |

| (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid | Aromatic amines, Isobutyl chloroformate, Et₃N | N-Aryl-(2-oxo-4-phenylpyrrolidin-1-yl)acetamides | researchgate.net |

| 4-(2-Bromo-2,2-difluoro-ethyl)-1-(1H-imidazol-1-ylmethyl)-pyrrolidin-2-one | DBU, DMF | 4-(2,2-Difluorovinyl)-1-(1H-imidazol-1-ylmethyl)pyrrolidin-2-one | google.com |

Investigation of Ring-Opening and Ring-Expansion Reactions of the this compound Core

The pyrrolidin-2-one ring system can undergo ring-opening reactions under specific conditions, providing access to γ-aminobutyric acid (GABA) derivatives. For instance, hydrolysis of the lactam bond under acidic or basic conditions can yield the corresponding γ-amino acid. The ring-opening of 1,4-disubstituted 2-pyrrolidinones with hydrazine (B178648) has been shown to produce 3-(1H-benzimidazol-2-yl)-4-[(phenyl and 4-substituted phenyl)amino]butanohydrazides in good yields. lmaleidykla.lt This reaction proceeds through nucleophilic attack of hydrazine on the carbonyl carbon of the lactam, leading to the cleavage of the amide bond. lmaleidykla.lt

Conversely, ring-expansion reactions of related cyclopropyl (B3062369) amides have been reported. For example, the reaction of cyclopropyl amides with triphenylphosphine (B44618) and carbon tetrahalide can lead to the formation of N-substituted pyrrolidin-2-ones. acs.org While not directly involving this compound, these studies provide insight into potential ring-expansion strategies for related systems. The ring expansion of a methyl-substituted secondary methylenecyclopropyl amide has also been documented. scholaris.ca

The stability of the pyrrolidin-2-one ring is a key factor in these transformations. Under certain reductive conditions, deleterious ring-cleavage can occur. For example, in photocatalytic [3+2] cycloaddition reactions, overreduction can lead to ring-opened products. nih.gov

The table below summarizes key findings related to ring-opening reactions.

| Starting Material | Reagents and Conditions | Product Type | Key Observation | Reference |

| 4-(1H-Benzimidazol-2-yl)-1-phenyl-2-pyrrolidinones | Hydrazine monohydrate | Butanohydrazides | Nucleophilic ring-opening | lmaleidykla.lt |

| Cyclopropyl amides | PPh₃, CX₄ | N-Substituted pyrrolidin-2-ones | Ring-expansion | acs.org |

| Ketone precursor to a pyrrolidine | i-Pr₂NEt (reductant) | Ring-opened product | Reductive ring-cleavage | nih.gov |

Reactivity of this compound under Varied Chemical Conditions (e.g., Acidic, Basic, Oxidative, Reductive)

The reactivity of this compound is significantly influenced by the reaction conditions.

Acidic Conditions: Under acidic conditions, the lactam carbonyl can be protonated, making it more susceptible to nucleophilic attack. This can facilitate ring-opening reactions, as discussed in the previous section. For instance, treatment with strong acids like 6 N HCl at elevated temperatures can lead to the formation of the corresponding γ-aminobutyric acid derivative. rsc.org

Basic Conditions: In the presence of a strong base, the N-H proton of the lactam can be abstracted to form an amidate anion. This anion is a potent nucleophile and can participate in various reactions, such as N-alkylation. google.com Basic conditions can also promote the hydrolysis of the lactam, leading to the corresponding carboxylate salt of the γ-amino acid. lmaleidykla.lt

Oxidative Conditions: The pyrrolidin-2-one ring is generally stable to mild oxidizing agents. However, the phenyl group can be susceptible to oxidation under harsh conditions. Specific to the broader class of 4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one, oxidation can lead to the formation of N-oxides or other oxidized derivatives.

Reductive Conditions: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group, converting the pyrrolidin-2-one to a pyrrolidine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). However, the selectivity of this reduction can be an issue if other reducible functional groups are present. diva-portal.org Catalytic hydrogenation can also be employed, particularly for the reduction of other functional groups within the molecule without affecting the lactam. For example, a nitro group on a precursor can be reduced to an amine using a Raney Nickel catalyst, which then cyclizes to form the pyrrolidin-2-one ring. caldic.com

The following table summarizes the reactivity under different conditions:

| Condition | Reagent/Environment | Effect on this compound | Reference |

| Acidic | Strong acid (e.g., 6 N HCl), heat | Ring-opening to form γ-aminobutyric acid derivative | rsc.org |

| Basic | Strong base (e.g., NaH) | Deprotonation of N-H for N-alkylation | google.com |

| Basic | Aqueous base (e.g., NaOH) | Ring-opening to form γ-amino acid salt | lmaleidykla.lt |

| Oxidative | General oxidizing agents | Potential for N-oxide formation or phenyl ring oxidation | |

| Reductive | Strong reducing agents (e.g., LiAlH₄) | Reduction of lactam carbonyl to methylene | diva-portal.org |

| Reductive | Catalytic hydrogenation (e.g., Raney Ni) | Used for precursor synthesis (nitro group reduction) | caldic.com |

Kinetic and Mechanistic Studies on Reactions Involving this compound

Mechanistic studies provide a deeper understanding of the reaction pathways involving this compound and its derivatives. For instance, the formation of pyrrolidin-2-ones from donor-acceptor cyclopropanes has been investigated. The reaction is believed to proceed through a ring-opening of the cyclopropane (B1198618) followed by lactamization. nih.gov

In the context of stereoselective synthesis, dynamic kinetic resolution (DKR) has been employed. researchgate.net For example, the synthesis of enantiomerically enriched 4-phenylpyrrolidin-2-one has been achieved through a DKR process catalyzed by ω-transaminases. researchgate.net The mechanism involves an enzymatic enantioselective amination followed by spontaneous cyclization. researchgate.net

Theoretical studies, such as those using density functional theory (DFT), have been used to investigate the mechanism of related N-heterocycle formations. These studies can elucidate the energetics of different reaction steps and identify the rate-determining step. physchemres.org

The photochemistry of derivatives has also been explored. For example, the solution photochemistry of bis(phenylpyrrolidinonyl)ketones has revealed a high degree of memory of chirality. The proposed mechanism involves a sequential Norrish type-I α-cleavage, decarbonylation, and radical-radical combination. nih.gov

The table below highlights some key mechanistic insights.

| Reaction Type | Key Mechanistic Feature | Method of Investigation | Reference |

| Pyrrolidin-2-one synthesis from cyclopropanes | Ring-opening followed by lactamization | Experimental studies | nih.gov |

| Dynamic Kinetic Resolution | Enzymatic enantioselective amination and spontaneous cyclization | Experimental and kinetic studies | researchgate.net |

| N-heterocycle formation | Multi-step mechanism with identifiable rate-determining step | Theoretical calculations (DFT) | physchemres.org |

| Photochemical decarbonylation | Norrish type-I α-cleavage, decarbonylation, radical-radical combination | Photochemical experiments, stereochemical analysis | nih.gov |

Stereoselective Transformations and Chiral Pool Applications of this compound

The C4-stereocenter of this compound makes it a valuable chiral building block in asymmetric synthesis. The development of stereoselective methods to access enantiomerically pure forms of this compound and its derivatives is an active area of research.

One approach involves the use of chiral catalysts in the synthesis of precursors. For example, the enantioselective Michael addition of malonates to nitrostyrenes, catalyzed by chiral metal complexes, can produce key intermediates that are then converted to enantiopure 4,5-disubstituted pyrrolidin-2-ones. bohrium.com

Dynamic kinetic resolution (DKR) has also proven to be a powerful tool. The use of ω-transaminases to catalyze the DKR of prochiral keto esters allows for the synthesis of enantiomerically enriched 4-arylpyrrolidin-2-ones. researchgate.netmdpi.com This chemoenzymatic approach offers a green and efficient route to these chiral compounds. researchgate.net

Furthermore, this compound and its derivatives can be used as chiral auxiliaries or as starting materials in chiral pool synthesis. For instance, the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine has been achieved from a chiral pool-derived 2,5-dihydropyrrole, highlighting the utility of the pyrrolidine scaffold in constructing complex chiral molecules. acs.orgnih.gov

The table below summarizes key stereoselective transformations.

| Transformation | Key Reagent/Catalyst | Stereochemical Outcome | Reference |

| Michael addition | Chiral Mg²⁺, Ni²⁺, or Co²⁺ complexes | Enantio- and diastereoselective formation of precursors | bohrium.com |

| Dynamic Kinetic Resolution | ω-Transaminases (e.g., ATA-117) | Enantiomerically enriched (R)- or (S)-4-arylpyrrolidin-2-ones | researchgate.netmdpi.comacs.org |

| Reduction of precursors | Raney Ni | Formation of specific diastereomers of 5-methyl-4-phenylpyrrolidin-2-one | caldic.com |

| Double reduction of cyclic sulfonamides | Lithium in ethylamine | Synthesis of enantiopure (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine | acs.orgnih.gov |

Utilization of this compound as a Key Synthon in the Assembly of Complex Molecular Architectures

The structural features of this compound make it a valuable synthon for the construction of more complex molecules, particularly those with biological activity. Its rigid, chiral scaffold can be elaborated upon to introduce additional functional groups and stereocenters.

For example, the derivatization of the lactam nitrogen with an acetic acid moiety, followed by coupling with various amines, has been used to synthesize a library of compounds with potential anticonvulsant and nootropic activities. researchgate.net This modular approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.

The pyrrolidin-2-one core is also a key feature in various pharmacologically active compounds. For instance, it is a central component of the racetam family of drugs, which are known for their cognitive-enhancing effects. caldic.com The synthesis of analogs of these drugs often involves the use of substituted pyrrolidin-2-ones as key building blocks.

Furthermore, the ability to perform stereoselective transformations on the pyrrolidin-2-one ring system allows for its use in the total synthesis of complex natural products and other biologically active molecules. The enantiopure 4,5-disubstituted pyrrolidin-2-one derivatives obtained from Michael adducts serve as key precursors for potentially biologically active compounds. bohrium.com

The table below provides examples of its use as a synthon.

| Target Molecule/Class | Role of this compound Scaffold | Synthetic Strategy | Reference |

| Anticonvulsant and Nootropic Agents | Core scaffold for derivatization | N-functionalization and subsequent amide coupling | researchgate.net |

| Racetam Analogs | Central pharmacophore | Building block for structural modification | caldic.com |

| Potentially Biologically Active Enantiopure Compounds | Chiral precursor | Elaboration of enantiopure 4,5-disubstituted pyrrolidin-2-ones | bohrium.com |

| Imidazole Derivatives | Core structure for substitution | Functional group transformation at the C4 position | google.com |

Future Research Directions and Potential Applications of 4 Methyl 4 Phenylpyrrolidin 2 One in Academic Contexts

Exploration of 4-Methyl-4-phenylpyrrolidin-2-one as a Privileged Scaffold in Advanced Organic Synthesis

The pyrrolidinone ring system is a common motif in many biologically active compounds. The specific structure of this compound, with its defined stereochemistry and substituents, makes it an attractive "privileged scaffold." This term refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification of its substituents.

Future research could focus on utilizing this compound as a starting material for the synthesis of more complex molecules. Its functional groups offer multiple points for chemical modification, including N-alkylation, and reactions at the alpha-position to the carbonyl group. The phenyl ring can also be functionalized to introduce further diversity. The development of stereoselective methods for the synthesis of its derivatives is of particular importance, as the biological activity of chiral molecules is often dependent on their specific enantiomeric or diastereomeric form. For instance, the synthesis of enantiomerically pure (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide ((R)-phenylpiracetam) and (4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide (E1R) has demonstrated the critical role of stereochemistry in their pharmacological profiles. caldic.com

The synthesis of various substituted pyrrolidinones has been a subject of interest, with methods like the Heck-Matsuda arylation of 3-pyrroline (B95000) with aryldiazonium tetrafluoroborates being employed to create 4-aryl pyrrolidones. acs.org Additionally, the synthesis of derivatives such as 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide has been achieved through asymmetric Michael addition, leading to compounds with potential as positive allosteric modulators of the sigma-1 receptor. researchgate.net

Theoretical Considerations for the Design of Novel Chemical Entities Incorporating the this compound Motif

Computational chemistry offers powerful tools to guide the design of new molecules with desired properties. In the context of this compound, theoretical studies can predict how structural modifications will affect its biological activity and physical properties.

Future theoretical work could involve:

Pharmacophore Modeling: Identifying the key structural features of this compound responsible for its potential biological interactions. This information can then be used to design new compounds that retain these features while incorporating other desirable attributes.

Molecular Docking: Simulating the interaction of this compound and its virtual analogues with various biological targets, such as enzymes and receptors. ontosight.ai This can help in prioritizing which derivatives to synthesize and test experimentally.

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic structure and reactivity of the molecule. researchgate.net This can provide insights into its stability, and how it might interact with other molecules at a subatomic level. researchgate.net

Such computational approaches have been successfully used in the design of novel inhibitors for various targets, including those in the field of antimalarial drug discovery. mdpi.com The insights gained from these theoretical studies can significantly accelerate the discovery of new chemical entities with therapeutic potential.

Investigation of this compound's Potential in Materials Science: Monomer, Ligand, or Structural Element

The unique combination of a rigid phenyl ring and a polar lactam group in this compound suggests its potential utility in materials science.

As a monomer , it could be polymerized to create novel polymers with interesting properties. The pyrrolidinone ring could impart thermal stability and specific solubility characteristics to the resulting polymer chains. Research in this area would involve exploring different polymerization techniques and characterizing the physical and chemical properties of the resulting materials.

As a ligand , the nitrogen and oxygen atoms of the lactam ring could coordinate with metal ions to form coordination polymers or metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing. The phenyl group could also be functionalized to tune the properties of these materials.

As a structural element , the rigid and chiral nature of this compound could be exploited to create materials with specific optical or electronic properties. smolecule.com For example, incorporating this moiety into liquid crystals or organic light-emitting diodes (OLEDs) could lead to materials with unique performance characteristics.

Development of Robust Analytical Methodologies for the Detection and Quantification of this compound in Research Matrices

As research into the applications of this compound expands, the need for reliable analytical methods for its detection and quantification in various research matrices (e.g., reaction mixtures, biological samples) will become increasingly important.

Future research in this area should focus on developing and validating analytical techniques such as:

High-Performance Liquid Chromatography (HPLC): To separate this compound from other components in a mixture and quantify its concentration. Chiral HPLC methods would be particularly valuable for separating and quantifying its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile derivatives of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the compound and its derivatives, and to determine their purity.

X-ray Crystallography: To determine the precise three-dimensional structure of the molecule and its derivatives in the solid state.

The development of these methods will be crucial for quality control in synthesis, for studying the metabolic fate of the compound in biological systems, and for understanding its behavior in different material applications.

Green Chemistry Innovations for the Sustainable Production and Derivatization of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound and its derivatives is a critical area for future research.

Key areas for innovation include:

Catalytic Methods: Developing highly efficient and selective catalytic systems to replace stoichiometric reagents, thereby reducing waste. This includes the use of biocatalysts, such as enzymes, which can operate under mild conditions and often exhibit high stereoselectivity. researchgate.net For example, transaminases have been used for the synthesis of related pyrrolidinone structures. ucl.ac.uk

Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of the pyrrolidinone core.

Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace traditional volatile organic compounds. Microwave-assisted organic synthesis is another eco-friendly technique that can accelerate reactions and improve yields. ekb.eg

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

By integrating green chemistry principles, the production of this compound can become more environmentally sustainable and economically viable.

Computational Screening and Design of Analogues Based on the this compound Structure

Building upon the theoretical considerations mentioned earlier, computational screening can be employed to rapidly evaluate large virtual libraries of analogues based on the this compound scaffold. This in silico approach can significantly streamline the drug discovery and materials design process.

Future research in this domain could involve:

Virtual Library Design: Creating extensive libraries of virtual compounds by systematically modifying the substituents on the pyrrolidinone ring and the phenyl group.

High-Throughput Virtual Screening: Using computational methods to predict the properties of these virtual analogues, such as their binding affinity to specific biological targets or their potential as functional materials.

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues to identify candidates with favorable pharmacokinetic and safety profiles. researchgate.net

These computational efforts can help to focus synthetic efforts on the most promising candidates, saving time and resources in the laboratory. The integration of computational screening with experimental validation is a powerful strategy for the rational design of novel molecules with tailored properties.

Conclusion: Synthesis, Characterization, and Reactivity Insights of 4 Methyl 4 Phenylpyrrolidin 2 One

Summary of Major Academic Contributions Regarding 4-Methyl-4-phenylpyrrolidin-2-one

Academic research has approached this compound and its isomers from several angles, primarily focusing on synthetic methodologies and the biological evaluation of its N-substituted derivatives.

Synthesis and Characterization:

The synthesis of the core structure of substituted phenylpyrrolidinones has been a subject of considerable research, employing both classical and modern synthetic strategies. While direct synthesis of this compound is not extensively detailed, methods for producing closely related isomers and derivatives are well-documented. For instance, the synthesis of (4R,5S)-5-methyl-4-phenylpyrrolidin-2-one has been achieved through the reductive cyclization of methyl 4-nitro-3-phenylpentanoate diastereoisomers. rsu.lv This approach, stemming from an asymmetric Michael addition, highlights a stereoselective route to this class of compounds. rsu.lv

Another significant contribution is the stereoselective synthesis of pyrrolidinones via a nitro-Mannich reaction, which has been used to produce 3-methyl-4-nitro-5-phenylpyrrolidin-2-one. This one-pot reaction generates three contiguous stereocenters with high diastereoselectivity. ucl.ac.uk Furthermore, visible-light-initiated regioselective sulfonylation and cyclization of 1,6-enynes has been shown to produce complex pyrrolidinone structures, indicating a modern photochemical approach to synthesizing such scaffolds. rsc.org

The N-methylated analog, 1-methyl-4-phenylpyrrolidin-2-one (B8724582), has been synthesized and used as a key intermediate in the fragment-based design of bromodomain inhibitors. nih.govrcsb.org This highlights the utility of the 4-phenylpyrrolidin-2-one core in creating libraries of compounds for biological screening through divergent aryl substitution reactions. nih.gov

Basic characterization data for this compound is available in public chemical databases.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | uni.lu |

| CAS Number | 74499-07-3 | sigmaaldrich.com |

| Monoisotopic Mass | 175.09972 Da | uni.lu |

| SMILES | CC1(CC(=O)NC1)C2=CC=CC=C2 | uni.lu |

| InChIKey | JHXOTRGSEUYRHN-UHFFFAOYSA-N | uni.lu |

Reactivity and Applications in Medicinal Chemistry:

The primary academic interest in the this compound scaffold lies in the biological activity of its derivatives. Research has shown that N-methylpyrrolidone and its analogs can act as mimetics of acetyl-lysine, leading to their investigation as bromodomain inhibitors. nih.gov Specifically, derivatives of 1-methyl-4-phenylpyrrolidin-2-one have been synthesized and optimized to achieve improved affinity for bromodomain-containing protein 4 (BRD4), a target in cancer therapy. nih.gov

Moreover, stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide, a close structural relative, have been identified as novel positive allosteric modulators of the sigma-1 receptor. rsu.lv These findings underscore the importance of the stereochemistry at the C-4 position of the pyrrolidinone ring for biological activity. rsu.lv The reactivity of the lactam nitrogen allows for the straightforward introduction of various side chains, enabling the exploration of structure-activity relationships. rsu.lv

Identification of Remaining Knowledge Gaps and Future Research Priorities for this compound

Despite the progress in synthesizing and evaluating derivatives, significant knowledge gaps remain for the specific compound this compound.

Detailed Synthesis and Reactivity:

Dedicated Synthetic Routes: There is a lack of published, optimized, and scalable synthetic routes specifically for this compound, including its individual enantiomers. Developing such syntheses would be a crucial first step for further investigation.

Chemical Reactivity Profile: The chemical reactivity of this compound itself has not been systematically studied. Research into its stability, susceptibility to ring-opening, and reactions at the C3 and C5 positions would provide a more complete chemical profile. While the reactivity of the parent compound, 4-phenylpyrrolidin-2-one, in reactions like lactamomethylation has been explored, it is unknown how the C4-methyl group influences this reactivity. mdpi.comresearchgate.net

Biological and Pharmacological Profile:

Biological Screening: The biological activity of this compound has not been reported. Given that its derivatives show potent activity as bromodomain inhibitors and sigma-1 receptor modulators, the parent compound should be screened against a wide range of biological targets to determine its intrinsic activity. nih.govrsu.lv

Structure-Activity Relationship (SAR): A key priority is to understand the role of the C4-methyl group. A comparative study of the biological activities of 4-phenylpyrrolidin-2-one, this compound, and other 4-substituted analogs would provide valuable SAR insights. This could guide the design of more potent and selective modulators of targets like BRD4.

Future Research Directions:

Asymmetric Synthesis: The development of efficient asymmetric syntheses for the (R) and (S) enantiomers of this compound is a high priority. This would enable the evaluation of the stereochemistry on biological activity, a factor known to be critical for related pyrrolidinone derivatives. rsu.lv

Computational Studies: In silico modeling and docking studies could predict potential biological targets for this compound and its derivatives, helping to prioritize experimental screening efforts. ontosight.ai

New Derivative Libraries: Using this compound as a scaffold, new libraries of derivatives can be synthesized by modifying the N1 position. These libraries could then be screened for a variety of biological activities, expanding beyond the currently explored targets.

Q & A

Q. What are the standard synthetic routes for 4-Methyl-4-phenylpyrrolidin-2-one, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. Key methods include:

- Refluxing in organic solvents (e.g., toluene or dichloromethane) under inert atmospheres to stabilize intermediates .

- Microwave-assisted synthesis to reduce reaction time and improve yield .

- Solid-phase synthesis for high-throughput applications .

Optimization strategies: Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (80–120°C for cyclization), and catalysts (e.g., Lewis acids like ZnCl₂) . Monitor progress via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and isolate intermediates .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., crystal structure of related compounds at 153 K with R factor = 0.039) .

Q. How should researchers handle toxicity and safety concerns during synthesis?

- Safety Protocols : Use fume hoods, PPE (gloves, goggles), and inert gas systems to prevent exposure .

- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water. Avoid inducing vomiting upon ingestion .

- Waste Disposal : Follow institutional guidelines for organic solvents and halogenated byproducts .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways of this compound derivatives?

- Spectroscopic Trapping : Use in-situ NMR or IR to detect transient intermediates (e.g., enolates or carbocations) .

- Isotopic Labeling : Introduce ¹³C or ²H to track bond formation/cleavage in cyclization steps .

- Computational Modeling : Density Functional Theory (DFT) to predict transition states and activation energies .

Q. What strategies address contradictions in reported biological activity data for pyrrolidinone derivatives?

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to identify false positives .

- Target-Specific Assays : Use kinase profiling or receptor-binding studies to confirm selectivity .

- Meta-Analysis : Compare data across studies with standardized protocols (e.g., MTT assay for cytotoxicity) .

Q. How can structural modifications enhance the pharmacological profile of this compound?

- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -F, -Cl) to improve metabolic stability .

- Ring Functionalization : Attach benzimidazole or morpholine moieties to modulate target affinity .

- Stereochemical Control : Enantioselective synthesis to isolate active isomers (e.g., (R)- vs. (S)-configurations) .

Q. What methodologies are used to analyze environmental persistence or biodegradability of pyrrolidinone derivatives?

- OECD 301 Tests : Measure biodegradation in aqueous systems over 28 days .

- Soil Mobility Studies : Use HPLC-MS to track compound migration in soil columns .

- QSAR Modeling : Predict bioaccumulation potential via logP and molecular weight parameters .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to resolve crystallographic disorder in pyrrolidinone derivatives?

- Low-Temperature Crystallography : Collect data at 100–153 K to minimize thermal motion .

- Twinned Refinement : Use software (e.g., SHELX) to model overlapping electron densities .

- Hydrogen Bond Analysis : Map interactions (e.g., C=O⋯H-N) to validate packing arrangements .

Q. What are best practices for ensuring batch-to-batch consistency in preclinical studies?

Q. How can pharmacokinetic (PK) studies optimize dosing regimens for pyrrolidinone-based therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.